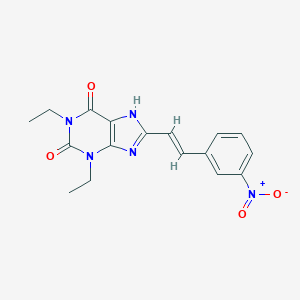

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine

Description

Properties

IUPAC Name |

1,3-diethyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)9-8-11-6-5-7-12(10-11)22(25)26/h5-10H,3-4H2,1-2H3,(H,18,19)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVZGZXIQZGGU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155271-82-2 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-nitrophenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Alkylation of Uracil Derivatives

The 1,3-diethylxanthine scaffold is typically derived from 5,6-diaminouracil (1). Sequential alkylation with ethylating agents (e.g., ethyl bromide or iodide) in basic media (K2CO3, DMF) yields 1,3-diethyl-5,6-diaminouracil (2). This intermediate is critical for subsequent functionalization at C8.

Nitrosation and Reduction

Nitrosation of 1,3-diethyluracil with sodium nitrite in acetic acid generates a 5-nitroso intermediate, which is reduced to the diamine using catalytic hydrogenation (H2, Pd/C). This step ensures reactivity for subsequent condensations.

Styryl Group Installation via Condensation

Aldehyde Condensation

The 3-nitrostyryl group is introduced by condensing 1,3-diethyl-5,6-diaminouracil (2) with 3-nitrobenzaldehyde (3). In ethanol/acetic acid, the aldehyde reacts with the C6 amino group, forming an imine intermediate (4), which undergoes oxidative cyclization.

Conditions :

-

Solvent: Ethanol/acetic acid (3:1)

-

Temperature: 20–25°C, 18 hours

-

Oxidizing agent: Diethyl azodicarboxylate (DEAD)

Bromo Dimethylsulfonium Bromide (BDMS)-Mediated Coupling

BDMS facilitates one-pot coupling of 3-nitrobenzaldehyde with diaminouracil (2) in acetonitrile, bypassing imine isolation. The reaction proceeds via electrophilic activation of the aldehyde, yielding the styryl-xanthine directly.

Advantages :

-

Reduced reaction steps

-

Higher E-selectivity (up to 70%) due to steric effects

Wittig Reaction Approach

Phosphonium Ylide Generation

A Wittig reaction strategy employs 3-nitrobenzaldehyde (3) and a xanthine-derived phosphonium salt (5). The ylide is generated from 1,3-diethyl-8-(triphenylphosphonium)xanthine bromide (5) using sodium methoxide.

Conditions :

-

Temperature: 5–10°C initially, then 20°C

-

Workup: Acetic acid quench, toluene/isopropyl alcohol crystallization

Outcome :

Isomerization and Purification

The Z/E mixture is equilibrated via thermal or photochemical methods, favoring the thermodynamically stable E-isomer. Column chromatography (silica gel, hexane/ethyl acetate) isolates the E-isomer in >95% purity.

Ring-Closure Methods

NaOH-Mediated Cyclization

After aldehyde condensation, the intermediate imine (4) is cyclized using 2.5 M NaOH under reflux. This method is efficient but requires careful pH control to prevent nitro group reduction.

POCl3-Assisted Ring Closure

For acid-sensitive intermediates, phosphoryl chloride (POCl3) promotes cyclization at elevated temperatures (100°C, 20 minutes).

Advantages :

-

Faster reaction times

-

Compatibility with electron-deficient aryl groups

Stereochemical Control and Purification

Chromatographic Separation

Reverse-phase HPLC (C18 column, methanol/water) resolves E and Z isomers. The E-isomer elutes later due to lower polarity.

Typical Conditions :

Crystallization Optimization

Isopropyl alcohol recrystallization enriches the E-isomer by exploiting differential solubility. Slow cooling (0.5°C/min) yields needle-like E-isomer crystals.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | E:Z Ratio | Key Advantage |

|---|---|---|---|---|

| Aldehyde Condensation | EtOH, DEAD, 20°C | 60 | 85:15 | High E-selectivity |

| Wittig Reaction | Toluene, NaOMe, 20°C | 52 | 22:78 | Scalability |

| BDMS Coupling | MeCN, RT | 68 | 70:30 | One-pot synthesis |

| POCl3 Cyclization | 100°C, 20 min | 65 | 90:10 | Acid tolerance |

Challenges and Mitigation

Chemical Reactions Analysis

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl groups on the xanthine core can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Major Products: The major products formed from these reactions include amino derivatives and substituted xanthine compounds.

Scientific Research Applications

Adenosine Receptor Antagonism

The compound is known to exhibit significant affinity for both A1 and A2A adenosine receptors. Research indicates that modifications to the xanthine structure can enhance receptor binding affinity. For instance, studies have shown that para-substituted xanthines, including those similar to (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine, can act as selective antagonists for these receptors, making them potential candidates for therapeutic development in neurodegenerative disorders such as Parkinson's and Alzheimer's disease .

Table 1: Binding Affinities of Xanthine Derivatives

| Compound | A1 Affinity (nM) | A2A Affinity (nM) | A1/A2 Ratio |

|---|---|---|---|

| 1 | 28000 | 17100 | 1.6 |

| 2 | 1770 ± 70 | 3900 ± 940 | 0.5 |

| 3 | 54 | - | - |

Note: Values are derived from radioligand binding assays conducted on rat brain receptors .

Potential in Cancer Therapy

Recent studies have explored the use of xanthine derivatives like this compound in cancer therapy. The compound's ability to inhibit specific signaling pathways associated with tumor growth presents a viable strategy for developing anticancer agents. Its mechanism involves modulating adenosine receptor activity, which is known to influence tumor microenvironments and immune responses .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in various models of neurodegeneration. By antagonizing adenosine receptors, the compound may help mitigate excitotoxicity and oxidative stress, common features in neurodegenerative diseases. Studies indicate that such compounds could lead to improved outcomes in models of Alzheimer's disease by reducing neuronal death and promoting survival pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Research has shown that substituents at specific positions on the xanthine ring significantly affect receptor selectivity and potency. For example, variations at the 7-position of the xanthine core can lead to enhanced selectivity for A2A receptors over A1 receptors, which is desirable for therapeutic applications aimed at minimizing side effects associated with broader receptor activation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over substituent placement on the xanthine scaffold. The introduction of nitro groups at strategic positions enhances solubility and bioavailability, which are critical factors in drug design.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Xanthine + Ethyl iodide | Diethylxanthine |

| 2 | Nitrobenzaldehyde + Base | This compound |

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound in clinical settings:

- Alzheimer's Disease : Clinical trials involving similar xanthines have shown promise in improving cognitive function by modulating adenosine receptor activity.

- Parkinson's Disease : Preclinical models demonstrated that administration of this compound led to significant reductions in motor deficits associated with dopaminergic neuron loss.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine involves its interaction with specific molecular targets:

Molecular Targets: It binds to adenosine receptors, modulating their activity.

Pathways Involved: The compound affects signaling pathways related to neurotransmission and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Adenosine Receptor Affinity

The 8-styryl substitution in xanthines is critical for adenosine receptor antagonism. Table 1 compares (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine with structurally related compounds:

Key Observations :

- Substituent Electronic Properties: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in the A₂A receptor compared to electron-donating groups (e.g., -OCH₃ in KW6002) .

- Steric Effects : Propyl or ethyl groups at the 1,3-positions (e.g., KF17837) improve affinity, suggesting that bulkier alkyl chains optimize receptor interactions .

- Selectivity : Styryl substitutions generally favor A₂A selectivity over A₁, A₂B, and A₃ receptors, as seen in KW6002 and BS-DMPX .

Isomerism and Binding Modes

All (E)-isomers of 8-styrylxanthines exhibit higher potency than their (Z)-isomers due to optimal spatial alignment with the receptor’s binding pocket . Molecular docking studies suggest that styryl-substituted xanthines adopt similar binding modes, with the styryl group occupying a hydrophobic cleft and the xanthine core forming hydrogen bonds with residues like Asn253 and Glu169 in A₂A receptors .

Comparison with Non-Styryl Xanthine Derivatives

Pyrazole-Xanthine Hybrids

Compounds like 8-(3-hydroxy-1-methylpyrazol-5-yl)xanthine (Ki = 4.0 nM) show high affinity for A₂B receptors but minimal activity at A₂A, highlighting the role of heterocyclic substitutions in subtype selectivity . In contrast, styryl-substituted xanthines like this compound are tailored for A₂A antagonism.

Classical Xanthine Antagonists

- DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) : A₁-selective antagonist (Ki = 0.4 nM) . The cyclopentyl group at the 8-position confers A₁ specificity, contrasting with the A₂A preference of styryl derivatives.

- Caffeine: Non-selective adenosine receptor antagonist (Ki ~2–50 μM across subtypes) . The lack of an 8-substituent results in weak, non-selective binding.

Biological Activity

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an adenosine receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Xanthine Derivatives

Xanthine derivatives, including this compound, are known for their diverse pharmacological properties. They often exhibit activity against various biological targets, including adenosine receptors, which are implicated in numerous physiological processes such as neurotransmission and inflammation.

Adenosine Receptor Antagonism

-

Adenosine A1 and A2A Receptors :

- This compound has been characterized as a potent antagonist of both A1 and A2A adenosine receptors. Research indicates that the diethyl substitution enhances binding affinity compared to other alkyl substitutions .

- For instance, studies have shown that compounds with similar structures exhibit K_i values in the submicromolar range for A1 receptors, indicating strong binding affinity .

- Mechanism of Action :

In Vitro Biological Evaluation

Recent studies have evaluated the in vitro biological activity of xanthine derivatives. For example, compound 40 from a related study demonstrated significant inhibition of Tryptophan Hydroxylase 1 (TPH1), which is crucial for serotonin synthesis and has implications in metabolic disorders .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of xanthine derivatives highlighted that this compound could inhibit neuroinflammation through A2A receptor antagonism. This was evidenced by reduced levels of inflammatory cytokines in cultured neuronal cells .

Case Study 2: Binding Affinity Studies

Binding affinity studies using radioligand assays revealed that this compound exhibited a K_i value comparable to other known adenosine antagonists, reinforcing its potential as a therapeutic agent in conditions characterized by excessive adenosine signaling .

Data Tables

| Compound Name | K_i (nM) | Receptor Type | Activity |

|---|---|---|---|

| This compound | 54 | A2A | Antagonist |

| 1,3-Dimethyl-8-(phenoxymethyl)xanthine | 237 | A2A | Antagonist |

| 1,3-Diethyl-7-methyl-8-(phenoxymethyl)xanthine | 180 | A1 | Antagonist |

Q & A

Basic: What synthetic methodologies are employed to synthesize (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine, and how is its structural integrity validated?

Methodological Answer:

The synthesis typically involves modifying the xanthine core at the 8-position. For styryl-substituted derivatives like this compound, a common approach is the condensation of 8-chloromethylxanthine intermediates with aldehydes or ketones under reflux conditions in aqueous dioxane with catalytic acetic acid . The (E)-isomer is favored due to steric and electronic factors during the reaction. Structural validation employs:

- 1H NMR Spectroscopy : Key signals include aromatic protons from the styryl group (δ 6.5–7.5 ppm) and distinct singlets for xanthine NH groups (e.g., δ 9.8 ppm for hydrazine derivatives) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages) .

- Melting Point Determination : Validates purity via capillary methods .

Basic: Which in vitro assays are standard for evaluating the antiproliferative activity of this compound, and how are IC50 values interpreted?

Methodological Answer:

The MTT assay is widely used to assess antiproliferative activity against cancer cell lines (e.g., A549, MCF7, U87). Cells are treated with varying compound concentrations (e.g., 10–100 μM) for 48–72 hours, followed by formazan dye quantification. IC50 values (half-maximal inhibitory concentration) are calculated using nonlinear regression. For example, a derivative with IC50 = 16.70 μM against A549 cells indicates potent activity .

Additional assays include:

- Scratch Assay : Evaluates inhibition of cell migration by measuring wound closure rates in confluent monolayers .

- Dose-Response Curves : Generated to confirm reproducibility and establish therapeutic windows.

Advanced: How do molecular docking studies clarify the binding interactions of this compound with adenosine receptors?

Methodological Answer:

Docking studies (e.g., using AutoDock or Schrödinger Suite) reveal binding modes to adenosine receptor subtypes (A1, A2A, A2B, A3). Key steps include:

Protein Preparation : Retrieve receptor structures (e.g., PDB ID 3NVY for xanthine oxidase) and optimize hydrogen bonding networks .

Ligand Parameterization : Assign partial charges and torsional constraints to the (E)-isomer, which typically shows higher affinity due to optimal styryl group orientation .

Pose Scoring : Analyze interactions (e.g., π-π stacking with Phe168 in A2A, hydrogen bonds with Glu169) .

Results are validated via radioligand displacement assays (e.g., using [3H]DPCPX for A1 receptors) to correlate docking scores with experimental Ki values .

Advanced: How can researchers resolve discrepancies in adenosine receptor binding affinity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in buffer pH, Mg²⁺ concentration, or temperature affect receptor conformation. Standardize protocols using guidelines from Bruns et al. (1980), who demonstrated that 1,3-diethyl-8-phenylxanthine derivatives require Tris-HCl buffer (pH 7.4) and 2 mM MgCl₂ for consistent A1 binding .

- Radioligand Selection : Use subtype-specific probes (e.g., [3H]NECA for A2B) to avoid cross-reactivity .

- Data Normalization : Express results as % inhibition relative to controls and validate with reference antagonists (e.g., DPCPX for A1) .

Basic: How does the 3-nitrostyryl substituent influence adenosine receptor antagonism and selectivity?

Methodological Answer:

The 3-nitrostyryl group enhances:

- Hydrophobic Interactions : The nitro group increases lipophilicity, improving membrane permeability and A2A/A2B affinity .

- Electronic Effects : The electron-withdrawing nitro group stabilizes π-π interactions with aromatic residues (e.g., Phe168 in A2A) .

- Selectivity : Bulky styryl groups reduce A1 binding, as shown in structure-activity relationship (SAR) studies where 8-phenylxanthines favored A2B selectivity .

Advanced: What strategies improve aqueous solubility of hydrophobic xanthine derivatives without reducing bioactivity?

Methodological Answer:

- Polar Substituents : Introduce hydroxyl or amine groups at the 3- or 7-positions (e.g., hydrazinemethyl derivatives) .

- Prodrug Approaches : Synthesize water-soluble salts (e.g., hydrochloride) of thioacetic acid derivatives .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability while retaining antiproliferative activity .

Advanced: How do researchers analyze conflicting data on xanthine derivative efficacy in disease models (e.g., cancer vs. neuroprotection)?

Methodological Answer:

- Pathway-Specific Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis markers in cancer vs. neurotrophic factors) .

- Off-Target Screening : Employ kinome-wide assays to detect unintended interactions (e.g., phosphodiesterase inhibition) .

- Model Validation : Replicate findings in multiple cell lines (e.g., LN229 glioblastoma vs. SH-SY5Y neurons) and adjust dosing to reflect physiological concentrations .

Basic: What analytical techniques quantify xanthine oxidase inhibition by this compound?

Methodological Answer:

- Fluorimetric Assays : Measure uric acid production via Amplite® Red (ex/em = 540/590 nm) .

- HPLC-UV : Quantify hypoxanthine/xanthine depletion at 290 nm .

- Kinetic Analysis : Calculate Ki values using Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Advanced: What computational tools predict metabolic stability and toxicity of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG liability .

- Metabolite Identification : Employ GLORYx for phase I/II metabolism simulation, highlighting nitro-reduction pathways for the 3-nitrostyryl group .

- Toxicogenomics : Cross-reference with ToxCast database to assess endocrine disruption potential .

Basic: How is the (E)-isomer configuration confirmed experimentally, and why is it critical for activity?

Methodological Answer:

- NOESY NMR : Correlates spatial proximity of styryl protons to confirm trans ((E)-configuration) .

- X-ray Crystallography : Resolves dihedral angles between the styryl and xanthine moieties .

The (E)-isomer maximizes receptor binding by aligning the nitro group for hydrogen bonding, whereas the (Z)-isomer sterically clashes with binding pocket residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.